

Dorsomorphin as a BMP Signaling Pathway Inhibitor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It functions as a potent, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription.[1][3][4] This guide provides an in-depth overview of **Dorsomorphin**, including its mechanism of action, chemical properties, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[5][6] BMPs belong to the Transforming Growth Factor-β (TGF-β) superfamily of ligands.[5][6] The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[5][7][8] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5][7][8] These phosphorylated R-SMADs form a complex with the common mediator



SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[5][7]

Dorsomorphin: A Selective Inhibitor of BMP Type I Receptors

Mechanism of Action

Dorsomorphin exerts its inhibitory effect by selectively targeting the ATP-binding pocket of the kinase domain of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[1][3][9][10] This competitive inhibition prevents the phosphorylation of SMAD1/5/8, effectively blocking the downstream signaling cascade.[1][3] Notably, **Dorsomorphin** shows selectivity for BMP type I receptors over the TGF-β/Activin type I receptors ALK4, ALK5, and ALK7, as well as other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[1][9][11]

Chemical Properties

Property	Value	Reference	
Chemical Name	6-[4-(2-piperidin-1- ylethoxy)phenyl]-3-pyridin-4- ylpyrazolo[1,5-a]pyrimidine	[12]	
Alternative Names	Compound C, BML-275	[2][12]	
CAS Number	866405-64-3	[2][9]	
Molecular Formula	C24H25N5O	[2][9]	
Molecular Weight	399.5 g/mol	[2][12]	
Appearance	Light yellow solid	[2]	
Solubility	Soluble in DMSO	[2][13]	

Quantitative Data Inhibitory Activity of Dorsomorphin



Target	Assay	IC50 / Ki	Reference
BMP4-induced SMAD1/5/8 phosphorylation	In-Cell Western (PASMCs)	IC50 = 0.47 μM	[10]
AMPK	Cell-free kinase assay	K _i = 109 nM	[2][9]
ALK2 (constitutively active)	Luciferase reporter assay	IC ₅₀ ≈ 0.2 μM	[14]
ALK3 (constitutively active)	Luciferase reporter assay	IC₅o ≈ 0.5 μM	[14]
ALK6 (constitutively active)	Luciferase reporter assay	IC ₅₀ ≈ 5 μM	[14]
KDR (VEGF Receptor 2)	In vitro kinase assay	IC ₅₀ = 25.1 nM	[15]

Note: IC₅₀ and K_i values can vary depending on the specific assay conditions and cell type used.

Off-Target Effects

While **Dorsomorphin** is a selective inhibitor of BMP signaling, it is important to be aware of its known off-target effects. The most significant of these is the inhibition of AMP-activated protein kinase (AMPK).[2][9][16] Additionally, **Dorsomorphin** has been shown to inhibit the VEGF type-2 receptor (KDR/Flk1), which can impact angiogenesis.[15][16] Researchers should consider these off-target effects when designing experiments and interpreting results. More specific BMP inhibitors, such as LDN-193189, have been developed to mitigate these off-target activities.[16][17]

Experimental Protocols Inhibition of BMP4-induced SMAD1/5/8 Phosphorylation in Cell Culture



This protocol describes a general method for assessing the inhibitory effect of **Dorsomorphin** on BMP4-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.

Materials:

- C2C12 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant Human BMP4
- Dorsomorphin
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate



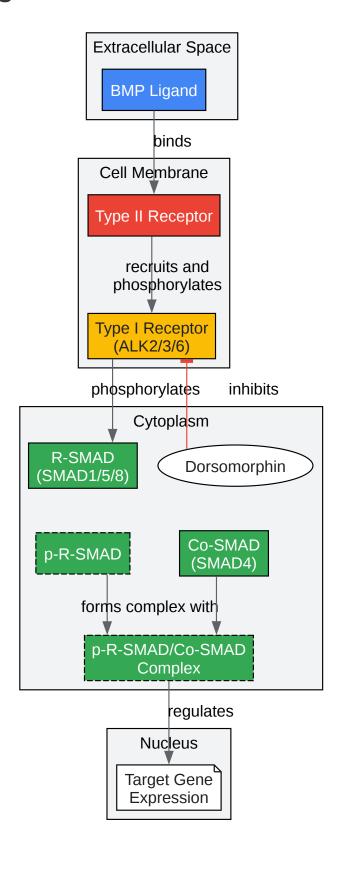
Procedure:

- Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seeding: Seed cells into 6-well plates and grow to 80-90% confluency.
- Starvation: Serum-starve the cells for 4-6 hours in DMEM without FBS.
- Dorsomorphin Pre-treatment: Pre-treat the cells with varying concentrations of
 Dorsomorphin (e.g., 0.1, 0.5, 1, 5, 10 μM) or DMSO (vehicle control) for 30-60 minutes.[1]
 [10]
- BMP4 Stimulation: Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.[1] [10]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- · Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate.
- Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-



SMAD1/5/8 signal to the total SMAD1 signal.

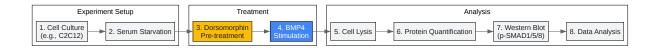
Visualizations





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Caption: Canonical BMP signaling pathway and the inhibitory action of **Dorsomorphin**.



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Caption: A typical experimental workflow for studying **Dorsomorphin**'s effect.

Applications in Research

Dorsomorphin has been instrumental in elucidating the role of BMP signaling in a variety of biological processes. Its applications include:

- Developmental Biology: Dorsomorphin was initially identified in a screen for compounds that disrupt dorsoventral axis formation in zebrafish, a process highly dependent on BMP signaling gradients.[1][3]
- Stem Cell Differentiation: By inhibiting BMP signaling, **Dorsomorphin** can direct the differentiation of pluripotent stem cells towards specific lineages, such as cardiomyocytes and neural progenitor cells.[9][18][19]
- Disease Modeling: **Dorsomorphin** is used to study diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.[15] [20]
- Iron Homeostasis: Research using **Dorsomorphin** has revealed a critical role for BMP signaling in the regulation of hepcidin, the master regulator of iron metabolism.[1][3]

Conclusion



Dorsomorphin is a valuable pharmacological tool for the study of BMP signaling. Its ability to selectively inhibit BMP type I receptors has provided significant insights into the diverse roles of this pathway in health and disease. While researchers should remain mindful of its off-target effects, **Dorsomorphin** continues to be a widely used and effective inhibitor for investigating BMP-dependent cellular processes. The development of more specific analogs, such as LDN-193189, further enhances the repertoire of tools available for dissecting the complexities of BMP signaling.

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